10,12-Octadecadienoic acid

PPARα activation Lipid metabolism Nuclear receptor binding

This (10E,12E)-octadecadienoic acid (CAS 1072-36-2) is the solid trans-10,trans-12 CLA isomer with a melting point of 56–57°C—distinct from liquid cis/trans or 9,11-CLA isomers. Its solid-state morphology enables precise gravimetric handling and solid-dosage formulation. This isomer uniquely suppresses PPARγ activity in human adipocytes, making it essential for metabolic syndrome and obesity research. It also broadly perturbs fatty acid desaturase/elongase pathways, decreasing arachidonic acid and DHA. Choose CAS 1072-36-2 for applications requiring a solid CLA reference standard without confounding Nrf2-mediated antioxidant effects.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 1072-36-2
Cat. No. B15600679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,12-Octadecadienoic acid
CAS1072-36-2
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+
InChIKeyGKJZMAHZJGSBKD-BLHCBFLLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,12-Octadecadienoic Acid (CAS 1072-36-2): Procurement Guide for the (10E,12E)-CLA Isomer


10,12-Octadecadienoic acid (CAS 1072-36-2) specifically refers to the (10E,12E)- or trans-10,trans-12-octadecadienoic acid isomer, a member of the conjugated linoleic acid (CLA) family of polyunsaturated fatty acids [1]. This compound exists as a solid at room temperature with a melting point of 56–57°C and is soluble in organic solvents such as acetone, cyclohexane, and ether [2]. As one of 56 possible geometric and positional isomers of conjugated octadecadienoic acids (18:2), it is structurally defined by conjugated double bonds at the C10 and C12 positions in an all-trans configuration [3].

10,12-Octadecadienoic Acid (CAS 1072-36-2): Why Generic CLA Mixtures or Alternative Isomers Are Not Interchangeable


The term "conjugated linoleic acid" (CLA) encompasses at least 56 distinct geometric and positional isomers [1], yet the specific (10E,12E)-octadecadienoic acid isomer exhibits physicochemical and biological properties that diverge markedly from the more common 9,11-isomers and the (10E,12Z)-isomer. The (10E,12E) configuration confers a distinct solid-state morphology (melting point 56–57°C) [2] that fundamentally alters handling, formulation, and analytical requirements compared to the liquid cis/trans isomers. Furthermore, isomer-specific biological activities—including PPARα binding affinity, antioxidant versus pro-oxidant behavior, and tissue distribution profiles—differ quantitatively among CLA isomers [3][4]. Procurement of a generic "CLA mixture" or substitution with the more widely available (10E,12Z)-isomer cannot replicate the unique combination of solid-state handling characteristics and biological activity profile inherent to the (10E,12E)-isomer.

10,12-Octadecadienoic Acid (CAS 1072-36-2): Quantitative Differentiation Evidence vs. Comparator Isomers


PPARα Ligand Binding Affinity: Rank Order vs. 9,11-CLA and Furan-CLA Isomers

The (10E,12Z)-CLA isomer (structurally related to the (10E,12E)-target) exhibits intermediate PPARα binding affinity compared to other CLA isomers. In a scintillation proximity assay (SPA) using human PPARα, the rank order of ligand potency was (9Z,11E)-CLA > (10E,12Z)-CLA > (9E,11E)-CLA > furan-CLA, with IC50 values ranging from 140 nM to 400 nM [1]. While direct IC50 data for the (10E,12E)-isomer are not reported in this study, the structural similarity to (10E,12Z)-CLA—differing only in the geometry of the C12 double bond—positions it within the intermediate affinity tier, below the most potent (9Z,11E) isomer but above the (9E,11E) isomer. This intermediate binding profile has implications for transcriptional outcomes: in FaO hepatoma cells, CLA isomers induced acyl-CoA oxidase (ACO), liver fatty acid-binding protein (L-FABP), and cytochrome P450IVA1 (CYP4A1) mRNA, whereas the parent linoleic acid had little or no effect [1].

PPARα activation Lipid metabolism Nuclear receptor binding

Tissue Accumulation Efficiency: 10,12-CLA vs. 9,11-CLA in Mammary Tissue

In a rat mammary carcinogenesis model, dietary administration of 0.5% purified 10,12-CLA isomer resulted in substantially lower mammary fat pad tissue accumulation compared to an equivalent dose of 9,11-CLA [1]. The tissue level of 10,12-CLA was much lower than that of 9,11-CLA, yet both isomers produced statistically equivalent anticancer efficacy, reducing total mammary carcinomas by 35–40% at 24 weeks post-carcinogen administration [1]. This differential accumulation—lower tissue concentration yet comparable therapeutic effect—suggests that 10,12-CLA may possess higher intrinsic potency or may exert its effects through distinct metabolic pathways.

Tissue distribution Pharmacokinetics Fatty acid metabolism

Oxidative Stress Protection: 9,11-CLA Superior to 10,12-CLA in Liver GSH/GSSG Ratio

In a rat model of diet-induced hepatic steatosis, 9,11-CLA supplementation (30 mg/day for 4 weeks) significantly improved the hepatic reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio, whereas 10,12-CLA supplementation did not produce a measurable improvement [1]. The 9,11-CLA isomer also enhanced mitochondrial function and Nrf2 activity more efficiently than 10,12-CLA. While both isomers reduced steatosis in high-fat diet-fed rats, 9,11-CLA more effectively downregulated plasma proinflammatory markers, mitochondrial dysfunction, and oxidative stress markers [1]. This evidence demonstrates a clear isomer-specific divergence in hepatoprotective and antioxidant capacity, with 10,12-CLA lacking the beneficial oxidative stress modulation observed with 9,11-CLA.

Oxidative stress Glutathione Hepatoprotection

Fatty Acid Profile Perturbation: 10,12-CLA Produces Broader Spectrum of Changes than 9,11-CLA

Dietary administration of 10,12-CLA (0.5%) in rats produced a wider spectrum of perturbations in unsaturated fatty acid profiles compared to 9,11-CLA [1]. Specifically, 10,12-CLA feeding resulted in small but significant increases in 16:1 and 16:2 fatty acids, accompanied by decreases in longer-chain polyunsaturated fatty acids including 20:2, 20:3, 20:4 (arachidonic acid), 22:4, and 22:6 (docosahexaenoic acid) [1]. In contrast, 9,11-CLA feeding produced minimal changes in other unsaturated fatty acids. This broader metabolic interference suggests that 10,12-CLA more potently inhibits fatty acid elongases and desaturases, which may be either a desirable mechanism (for reducing arachidonic acid-derived eicosanoids) or an off-target liability depending on the research or industrial application.

Lipidomics Desaturation Elongation

PPARγ Antagonism: 10,12-CLA Specifically Suppresses PPARγ Activity in Human Adipocytes

10,12-CLA, but not 9,11-CLA, suppresses ligand-stimulated PPARγ activity in primary cultures of human adipocytes in an isomer-specific manner [1]. This antagonism occurs potentially via ERK-mediated PPARγ phosphorylation. The isomer-specific suppression of PPARγ activity is mechanistically linked to the anti-adipogenic effects of 10,12-CLA, including reduced expression of PPARγ target genes, attenuated adipogenesis, and delipidation of mature adipocytes [1]. This functional divergence—PPARγ antagonism by 10,12-CLA versus lack of antagonism by 9,11-CLA—represents a fundamental mechanistic difference with direct implications for experimental design in obesity, diabetes, and metabolic syndrome research.

PPARγ antagonism Adipocyte differentiation Lipid metabolism

Solid-State Physicochemical Differentiation: Melting Point vs. Liquid CLA Isomers

The (10E,12E)-octadecadienoic acid isomer (CAS 1072-36-2) is a solid at room temperature with a melting point of 56–57°C [1], in contrast to the more commonly studied (10E,12Z)-isomer (CAS 2420-56-6) and (9Z,11E)-isomer, which are liquids under standard laboratory conditions. This solid-state morphology confers distinct advantages for precise gravimetric handling, formulation into solid dosage forms, and long-term storage stability without cold-chain requirements. The density of the liquid (10E,12E)-isomer at 70°C is 0.8686 g/cm³ with a refractive index (nD) of 1.4656 at 70°C [1]. The compound is soluble in acetone, cyclohexane, and ether [1], facilitating solution-phase applications when required.

Formulation Handling Storage stability

10,12-Octadecadienoic Acid (CAS 1072-36-2): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Metabolic Studies Requiring PPARγ Antagonism and Anti-Adipogenic Activity

Investigators studying adipocyte differentiation, delipidation, or PPARγ-dependent signaling should select the 10,12-CLA isomer specifically, as 10,12-CLA uniquely suppresses ligand-stimulated PPARγ activity in human adipocytes whereas 9,11-CLA does not [1]. This isomer-specific antagonism makes 10,12-CLA essential for mechanistic studies of PPARγ modulation in obesity, insulin resistance, and metabolic syndrome research.

Lipidomics Research Targeting Arachidonic Acid and Polyunsaturated Fatty Acid Pathway Modulation

Researchers aiming to modulate the elongation and desaturation of linoleic and linolenic acids should preferentially use 10,12-CLA over 9,11-CLA. Dietary 10,12-CLA (0.5%) produces broader perturbations in unsaturated fatty acid profiles, including significant decreases in arachidonic acid (20:4), DHA (22:6), and other long-chain polyunsaturated fatty acids, whereas 9,11-CLA produces minimal changes [1]. This broader metabolic interference makes 10,12-CLA a valuable tool compound for studying fatty acid desaturase and elongase pathways.

Solid-Phase Formulation Development and Long-Term Stability Studies

The (10E,12E)-octadecadienoic acid isomer (CAS 1072-36-2) is uniquely suited for applications requiring a solid fatty acid component, given its melting point of 56–57°C [1]. This contrasts with the liquid (10E,12Z)-isomer and 9,11-CLA isomers. The solid-state morphology facilitates precise gravimetric handling, reduces oxidation susceptibility, and enables solid-dosage formulation strategies not feasible with liquid CLA isomers. Procurement of CAS 1072-36-2 is indicated for analytical standard preparation, solid-phase synthesis, and formulation studies where a solid CLA reference material is required.

Studies Where Minimal Hepatic Oxidative Stress Modulation Is Desired

In contrast to 9,11-CLA, which improves hepatic GSH/GSSG ratios and activates Nrf2-mediated antioxidant pathways, 10,12-CLA does not produce these hepatoprotective effects [1]. Researchers requiring a CLA isomer with minimal confounding antioxidant or Nrf2-activating effects on hepatic endpoints should select 10,12-CLA over 9,11-CLA. This negative differentiation is particularly relevant for studies isolating the PPARγ-antagonizing or fatty acid-perturbing effects of CLA without the overlay of hepatic oxidative stress protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10,12-Octadecadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.